Product packaging for 8-Bromo-5,7-dimethoxy-chromen-2-one(Cat. No.:CAS No. 299184-53-5)

8-Bromo-5,7-dimethoxy-chromen-2-one

Cat. No.: B15365375
CAS No.: 299184-53-5
M. Wt: 285.09 g/mol
InChI Key: LXMVUTRBEJLMRM-UHFFFAOYSA-N
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Description

Contextual Background of Chromen-2-one (Coumarin) Derivatives in Academic Research

Chromen-2-one, commonly known as coumarin (B35378), and its derivatives form a major class of heterocyclic compounds. bldpharm.com These compounds, whether isolated from natural sources like plants and fungi or created through synthetic methods, are of great interest in medicinal chemistry. hymasynthesis.combldpharm.com Academic research has extensively documented their wide spectrum of pharmacological properties.

Coumarin derivatives are recognized for a variety of biological activities, including:

Antimicrobial and Antifungal Properties : They have been shown to inhibit the growth of various pathogenic bacteria and fungi. bldpharm.comhymasynthesis.comspandidos-publications.com

Antioxidant Activity : Many coumarins can scavenge free radicals, suggesting a role in mitigating oxidative stress. hymasynthesis.com

Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, a valuable attribute in drug discovery. spandidos-publications.com

Anticancer Activity : A significant area of research focuses on the ability of coumarins to inhibit tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines. tmu.edu.tw

This broad range of activities has established the coumarin scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

Significance of Halogenated and Methoxylated Substitution Patterns in Chromen-2-one Structures

The specific biological and chemical properties of a coumarin derivative are heavily influenced by the type and position of chemical groups attached to its core structure. tmu.edu.tw The "8-Bromo-5,7-dimethoxy" substitution pattern is particularly noteworthy.

Halogenation (Bromine Substitution): The introduction of halogen atoms, such as bromine, into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. researchgate.netmdpi.com Halogenation can improve a molecule's lipophilicity (its ability to dissolve in fats and lipids), which may increase its ability to penetrate cell membranes. researchgate.net Research on halogenated coumarins has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The presence and position of a halogen can significantly modulate the compound's potency and selectivity. nih.gov For instance, studies on other coumarins have shown that introducing bromine at certain positions can lead to increased potency in activating specific cellular receptors or enhancing cytotoxic effects against tumor cells. researchgate.netnih.gov

Methoxylation (Dimethoxy Substitution): The presence of methoxy (B1213986) groups (-OCH₃) is also crucial. The parent compound, 5,7-dimethoxycoumarin (also known as citropten), is a naturally occurring molecule found in plants like the peel of citrus fruits. mdpi.comnih.gov Research has demonstrated its significant biological effects. For example, 5,7-dimethoxycoumarin has been shown to inhibit the proliferation of melanoma cells by arresting the cell cycle and inducing differentiation. mdpi.com Other studies suggest it can enhance insulin (B600854) release, indicating potential applications in metabolic disease research. nih.gov Oxygenated coumarins, including those with methoxy groups, are frequently identified as the active components in many medicinal plants.

The combination of a bromine atom with two methoxy groups on the coumarin ring, as seen in 8-Bromo-5,7-dimethoxy-chromen-2-one , therefore represents a convergence of two important structural motifs known to impart significant biological activity.

Research Objectives and Scholarly Scope for this compound Investigations

While direct and extensive research on this compound is not prominent in publicly available literature, its structure suggests clear objectives for future scholarly investigation. The primary goal would be to synthesize this compound and systematically evaluate its biological activities, building upon the knowledge of its parent compounds and related structures.

Potential Research Focus Areas:

Synthesis: Developing an efficient synthetic route is the first step. Methods like the Pechmann reaction or Knoevenagel condensation, which are standard for creating the coumarin core, could be adapted. Subsequent regioselective bromination of the 5,7-dimethoxycoumarin precursor would be a key challenge. Research into the synthesis of other 8-substituted coumarins provides a foundation for this effort.

Anticancer Studies: Given that 5,7-dimethoxycoumarin shows antiproliferative activity against melanoma, a key objective would be to test if the addition of a bromine atom at the 8-position enhances this effect. mdpi.com Investigations would involve screening against various cancer cell lines to determine its potency and selectivity.

Antimicrobial Screening: As both coumarins and halogenated compounds often exhibit antimicrobial properties, testing this compound against a panel of bacteria and fungi would be a logical research direction. nih.gov

Enzyme Inhibition Studies: Many coumarins are known to inhibit specific enzymes. tmu.edu.tw For example, other 8-substituted coumarins have been investigated as selective inhibitors of carbonic anhydrase isoforms related to cancer. This suggests a potential avenue for exploring the therapeutic targets of the bromo-dimethoxy derivative.

The table below summarizes the reported biological activities of the parent compound, 5,7-dimethoxycoumarin, which would serve as a baseline for investigating the title compound.

CompoundBiological Activity InvestigatedCell Line / ModelKey Finding
5,7-dimethoxycoumarin Antiproliferative / Cell Cycle ArrestMurine (B16) and Human (A375) Melanoma CellsReduced cell proliferation in a time- and dose-dependent manner; caused cell cycle arrest in the G0/G1 phase. mdpi.com
5,7-dimethoxycoumarin Insulin and Amylin SecretionNormal Male Wistar RatsShowed comparable plasma glucose control to glimepiride (B1671586) and induced extrapancreatic amylin secretion. nih.gov

Further research into This compound would clarify how the addition of a bromine atom modulates these known activities, potentially leading to a more potent or selective agent for further therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrO4 B15365375 8-Bromo-5,7-dimethoxy-chromen-2-one CAS No. 299184-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

299184-53-5

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

8-bromo-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C11H9BrO4/c1-14-7-5-8(15-2)10(12)11-6(7)3-4-9(13)16-11/h3-5H,1-2H3

InChI Key

LXMVUTRBEJLMRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=O)O2)Br)OC

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 5,7 Dimethoxy Chromen 2 One

Retrosynthetic Analysis of the 8-Bromo-5,7-dimethoxy-chromen-2-one Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnections. The primary disconnection points are the C-Br bond and the ester linkage of the α,β-unsaturated lactone, which is characteristic of the coumarin (B35378) core. This leads to two main synthetic precursors: a suitably substituted phenol (B47542) and a β-ketoester or its equivalent.

The target molecule can be conceptually disassembled into 5,7-dimethoxy-2H-chromen-2-one and a brominating agent. This intermediate, 5,7-dimethoxy-2H-chromen-2-one, can be further disconnected via the Pechmann condensation reaction, a cornerstone in coumarin synthesis. wikipedia.orgsathyabama.ac.in This involves the reaction of a phloroglucinol (B13840) derivative (1,3,5-trihydroxybenzene) with a β-ketoester. Subsequent selective etherification would yield the dimethoxy functionality.

An alternative retrosynthetic approach would involve the initial synthesis of a brominated and methoxylated phenol, which would then undergo cyclization to form the chromen-2-one ring. The challenge in this route lies in the regioselective bromination and methoxylation of the starting phenol.

Conventional Synthetic Approaches to Chromen-2-one Derivatization

The synthesis of this compound often relies on a series of well-established reactions for the derivatization of the parent chromen-2-one core.

Pechmann Condensation and Related Cyclization Strategies

The Pechmann condensation is a widely employed method for the synthesis of coumarins. wikipedia.orgsathyabama.ac.in It involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the synthesis of the 5,7-dimethoxy-chromen-2-one precursor, a phloroglucinol derivative would be reacted with a suitable β-ketoester. The reaction is typically catalyzed by strong acids such as sulfuric acid, although greener alternatives like silica-supported sulfuric acid have been developed to achieve high yields under solvent-free conditions. The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the lactone ring. arkat-usa.org

ReactionReactantsCatalystConditionsYieldRef
Pechmann CondensationResorcinol, Ethyl acetoacetateSulfuric Acid0°C to 40°C24% worldresearchersassociations.com
Pechmann CondensationPhenols, β-ketoestersSulfamic Acid (10 mol%)Solvent-free50-90% arkat-usa.org
Pechmann CondensationSubstituted phenols, β-ketoestersTi(IV)-doped ZnOMild conditionsGood nih.gov

Electrophilic Bromination Techniques for Chromen-2-one Rings

Introducing a bromine atom at the C8 position of the 5,7-dimethoxy-chromen-2-one scaffold is typically achieved through electrophilic aromatic substitution. The electron-donating nature of the methoxy (B1213986) groups at positions 5 and 7 activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. However, the C6 and C8 positions are the most likely sites for substitution.

Common brominating agents include molecular bromine (Br2) and N-bromosuccinimide (NBS). nih.govresearchgate.net The choice of solvent and reaction conditions is crucial to control the regioselectivity of the bromination. While classical methods often use hazardous reagents and harsh conditions, greener approaches are being explored to improve the sustainability of these reactions. nih.govwku.edu For instance, in situ generation of Br2 from HBr or KBr using an oxidant like NaOCl in a continuous flow reactor offers a safer alternative. nih.gov

Brominating AgentSubstrateConditionsProductRef
Phosphoryl bromide5,7-dimethoxy-4-phenylquinolin-2-one1,2-dichloroethane, reflux2-Bromo-5,7-dimethoxy-4-phenylquinoline nih.gov
N-Bromosuccinimide6-methoxybenzo[d]thiazol-2-amine derivative25°CBrominated product researchgate.net
Molecular Bromine (in situ)Alkenes and aromatic substratesContinuous flow, NaOCl, HBr/KBrPolybrominated products nih.gov

Etherification and Selective Methoxylation Protocols

The introduction of the two methoxy groups at positions 5 and 7 is a critical step. This is typically achieved through Williamson ether synthesis, where the corresponding dihydroxycoumarin is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. frontiersin.org Selective methoxylation can be challenging, and protecting groups may be required to achieve the desired substitution pattern.

A novel approach for synthesizing a 5,8-dimethoxy derivative of esculetin (B1671247) (6,7-dihydroxy-2H-chromen-2-one) involves the selective cleavage of a methylene (B1212753) bridge in a naturally occurring methoxylated coumarin, sabandin. mdpi.comresearchgate.net This method utilizes lead tetraacetate for the selective oxidation of the methylenedioxy group, followed by hydrolysis to yield the dihydroxycoumarin, which can then be methoxylated. mdpi.com

Advanced Synthetic Routes towards this compound

Modern synthetic organic chemistry offers more sophisticated methods for the functionalization of heterocyclic scaffolds like chromen-2-one.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions offer high efficiency and regioselectivity in the functionalization of the chromen-2-one core. For instance, palladium-catalyzed reactions can be used for the C-2 and C-3 arylation of chromones. rsc.org While direct C-H activation is a powerful strategy, the presence of directing groups can significantly influence the regioselectivity of the functionalization. rsc.org

Copper-catalyzed reactions have also been employed for the asymmetric hydroamination of 2H-chromenes, providing access to chiral chromane (B1220400) derivatives. researchgate.net Although not directly applied to the synthesis of this compound in the provided context, these advanced methods highlight the potential for late-stage functionalization of the coumarin scaffold, which could be adapted for the introduction of the bromo or methoxy groups.

Catalytic SystemReaction TypeSubstrateOutcomeRef
Palladium(II)Oxidative ArylationChromonesC-2 and C-3 arylation rsc.org
Copper(I)Asymmetric Hydroamination2H-ChromenesChiral 4-aminochromanes researchgate.net
Nickel/NHCOxidative AnnulationN-(quinolin-8-yl)-1-naphthamidesTetrasubstituted naphthamides researchgate.net

One-Pot Multicomponent Reactions for Chromen-2-one Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, containing most of the atoms of the starting materials. nih.govfrontiersin.org These reactions are characterized by their operational simplicity, time and energy savings, and reduced waste generation. nih.gov Several MCRs have been developed for the synthesis of the chromene and chromen-2-one (coumarin) scaffold. tandfonline.comnih.gov

For instance, a common approach to coumarin synthesis is the Pechmann condensation, which can be adapted into a one-pot process. While not strictly a multicomponent reaction in the modern sense, its principles of convergence are similar. True MCRs for chromene synthesis often involve the reaction of a salicylaldehyde (B1680747) derivative, a compound with an active methylene group (like malononitrile (B47326) or ethyl acetoacetate), and a third component, often catalyzed by a base or an acid. nih.govresearchgate.net Synthesizing this compound via an MCR would likely start from 3-bromo-2-hydroxy-4,6-dimethoxybenzaldehyde.

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of highly substituted aromatic compounds like this compound. The directing effects of the existing methoxy and lactone functionalities on the coumarin ring influence the position of further electrophilic substitution.

The synthesis of a related compound, 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, highlights a multi-step approach starting from a pre-functionalized benzaldehyde. mdpi.com This suggests that a regioselective strategy for the target compound would likely involve building the coumarin ring from a benzene (B151609) derivative that already contains the desired bromine and methoxy groups in the correct positions, rather than attempting a selective late-stage bromination of the 5,7-dimethoxy-chromen-2-one precursor, which would likely lead to a mixture of products.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. researchgate.net For the synthesis of this compound and its derivatives, optimization would focus on the key steps, such as the initial coumarin formation and subsequent cross-coupling reactions.

Key parameters for optimization include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical in cross-coupling reactions. The ligand's steric and electronic properties can profoundly impact the catalyst's activity and selectivity. harvard.edu

Solvent: The solvent can influence reactant solubility, reaction rate, and even selectivity. scielo.br For example, in some oxidative coupling reactions, acetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity. scielo.br

Base: In many cross-coupling reactions, such as Suzuki and Heck, the choice and strength of the base are crucial for the catalytic cycle's efficiency.

Temperature: Reaction temperature affects the reaction rate. Microwave irradiation is sometimes used to shorten reaction times, particularly in Suzuki and Heck couplings. researchgate.netnih.gov

Table 3: Parameters for Optimization in a Hypothetical Suzuki Coupling of this compound

Parameter Variables Potential Outcome
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ Affects yield and reaction time.
Ligand SPhos, XPhos, P(t-Bu)₃ Influences catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Affects the rate of transmetalation.
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water Impacts solubility and reaction kinetics. scielo.br

| Temperature | Room Temp, 80 °C, 100 °C, Microwave | Affects reaction rate and byproduct formation. nih.gov |

This table outlines the typical parameters that would be systematically varied to optimize the yield and selectivity of a cross-coupling reaction involving the target compound.

Computational and Theoretical Investigations of 8 Bromo 5,7 Dimethoxy Chromen 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

There are no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate 8-Bromo-5,7-dimethoxy-chromen-2-one. DFT is a powerful computational method used to predict the electronic structure and properties of molecules. Such calculations would typically provide valuable insights into the molecule's geometry, stability, and reactivity.

Electronic Structure and Reactivity Descriptors

No specific data on the electronic structure and reactivity descriptors for this compound have been reported. These descriptors, derived from quantum chemical calculations, are crucial for understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Specific Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. The HOMO-LUMO energy gap is a key parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis has not been reported for this compound. NBO analysis provides detailed information about the bonding interactions, charge transfer, and hyperconjugative interactions within a molecule. nih.gov

Computational Spectroscopic Simulations and Vibrational Assignments

No computational spectroscopic simulations or vibrational assignments for this compound have been published. Such studies, often carried out using DFT, are instrumental in interpreting experimental vibrational spectra (e.g., Infrared and Raman) by assigning calculated vibrational frequencies to specific molecular motions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

A search of the scientific literature did not yield any studies that have utilized Molecular Dynamics (MD) simulations to analyze the conformational and dynamic behavior of this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and flexibility. nih.govaccess-ci.org

Biological Activity Profiling of 8 Bromo 5,7 Dimethoxy Chromen 2 One

Anti-inflammatory Properties in In Vitro Models

Modulation of Pro-inflammatory Mediators (e.g., NO, IL-6, TNF-α)

No specific data was found regarding the modulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), or tumor necrosis factor-alpha (TNF-α) by 8-Bromo-5,7-dimethoxy-chromen-2-one.

Assessment in Lipopolysaccharide (LPS)-Induced Cellular Inflammation Models

There are no available studies that have assessed the activity of this compound in lipopolysaccharide (LPS)-induced cellular inflammation models.

Antioxidant Capacity and Free Radical Scavenging Activity

Detailed research findings on the antioxidant capacity and free radical scavenging activity specifically for this compound are not present in the reviewed literature. While related compounds have been investigated for these properties, no such studies have been published for the target compound.

Other Emerging Biological Activities in Non-Clinical Contexts (e.g., Enzyme Inhibition, Receptor Modulation)

There is no specific information available concerning other potential biological activities of this compound, such as enzyme inhibition or receptor modulation, in non-clinical contexts.

Structure Activity Relationship Sar Studies of 8 Bromo 5,7 Dimethoxy Chromen 2 One and Analogues

Impact of Bromine Substitution at C-8 on Diverse Biological Activities

Halogenation is a common strategy in medicinal chemistry to enhance the biological efficacy of lead compounds, and the position of the halogen on the coumarin (B35378) scaffold is critical. While direct studies on 8-Bromo-5,7-dimethoxy-chromen-2-one are not extensively detailed in the reviewed literature, analysis of closely related analogues underscores the significance of substitution at the C-8 position.

Research into the antiproliferative effects of halogenated coumarins has provided valuable insights. For instance, a study on a series of 6- and 6,8-halocoumarin derivatives revealed that compounds with substitution at the C-8 position exhibit notable cytotoxic effects. nih.gov Specifically, the compound 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile demonstrated significant antiproliferative activity against TPC-1 thyroid cancer cells and was shown to induce apoptosis. nih.gov This suggests that the presence of a bromine atom at the C-8 position can be a key determinant for anticancer activity.

Furthermore, broader SAR studies on coumarins have indicated that substitution at the C-8 position is generally favorable for certain biological activities, second only to substitution at the C-6 position for anticancer effects. nih.gov However, for other targets, such as the enzyme human carbonic anhydrase XII, substitution at the C-8 position of 4-methylumbelliferone (B1674119) did not show a significant influence on inhibition, indicating that the impact of C-8 substitution is target-dependent. nih.gov The introduction of a bulky and lipophilic atom like bromine at C-8 can influence the molecule's ability to bind to specific biological targets, potentially enhancing its pharmacological profile through improved hydrophobic interactions or by altering its electronic properties.

Table 1: Biological Activity of Selected C-8 Substituted Coumarin Analogues

Compound NameC-8 SubstituentOther Key SubstituentsObserved Biological ActivityReference
6,8-dibromo-2-oxo-2H-chromene-3-carbonitrileBromoBromo at C-6; Cyano at C-3Antiproliferative against thyroid cancer cells (TPC-1); Apoptosis induction. nih.gov
8-substituted 4-methylumbelliferone derivativesAlkylpiperazine and arylpiperazine chainsMethyl at C-4; Hydroxy at C-7No significant influence on hCA XII inhibition. nih.gov
8-amino-3-bromo-7-hydroxy-4-methyl coumarinAminoBromo at C-3; Methyl at C-4; Hydroxy at C-7Synthesized as an intermediate for pharmacologically active compounds. mdpi.com

Role of Methoxy (B1213986) Groups at C-5 and C-7 on Activity Profiles and Selectivity

The presence and position of alkoxy groups, such as methoxy (–OCH₃) groups, on the coumarin ring are pivotal in modulating biological activity. These electron-donating groups can alter the molecule's polarity, metabolic stability, and interaction with receptor sites.

In the case of this compound, the two methoxy groups at C-5 and C-7 are expected to significantly influence its activity profile. Studies have shown that the presence of an electron-releasing methoxy group can increase the cytotoxic activity of coumarin derivatives. rsc.org The substitution of a methoxy group at the C-7 position, in particular, has been reported to positively affect the pharmacological and biochemical properties of coumarins. nih.gov For example, osthol, a naturally occurring coumarin with a 7-methoxy group, exhibits notable biological effects. nih.gov

The influence of methoxy groups on antioxidant activity has also been investigated. In some model systems, the addition of a methoxy group at positions C-7 and C-8 was associated with an improvement in antioxidant capacity. mdpi.com However, the effect can be assay-dependent, as other findings noted that methoxy substitution at positions 6, 7, or 8 slightly improved DPPH radical scavenging but diminished ABTS scavenging ability. mdpi.com This highlights the nuanced role these groups play in different chemical environments. The substitution pattern is crucial, as the well-known 6,7-dihydroxy substitution pattern is considered important for inducing the differentiation of HL-60 cells, demonstrating that a change from hydroxyl to methoxyl can alter the specific biological outcome. science.gov

Table 2: Influence of Methoxy Group Substitution on Coumarin Activity

Compound Class/NameMethoxy Group Position(s)Observed Effect/ActivityReference
Coumarin-benzothiazole hybridsGeneral (electron-releasing)Increased cytotoxic activity. rsc.org
OstholC-7Strong biological activities, including reduction of plasma ALT in hepatitis. nih.gov
Various coumarinsC-7 and C-8Improved OH-scavenging and DPPH-scavenging activity. mdpi.com
6,7-dimethoxy-8-hydroxycoumarin (Fraxidin)C-6 and C-7Component of various natural extracts with biological activities. chemspider.com

Influence of Chromen-2-one Core Modifications and Substituents on Pharmacological Response

The chromen-2-one (coumarin) core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its flat, aromatic, and lipophilic structure, combined with a hydrogen-bond-accepting lactone group, allows it to interact with a wide array of biological targets through mechanisms like π–π stacking, hydrophobic interactions, and hydrogen bonding. nih.gov The pharmacological response of a coumarin derivative is highly dependent on the type and placement of various substituents on this core. nih.govnih.gov

Modifications at different positions of the coumarin ring have led to compounds with diverse activities:

Substitution at C-3: This position is frequently modified. The introduction of a 3-(bromoacetyl) group creates a versatile chemical intermediate for synthesizing numerous bioactive heterocyclic compounds. rsc.org Adding a cyano (–CN) group at C-3, as seen in 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, has been linked to potent antiproliferative effects. nih.gov

Substitution at C-4: Attaching different moieties at the C-4 position can yield significant activity. For example, 4-aryl substituted coumarins have shown anti-HIV and anti-inflammatory properties, while 4-methyl substitution is common in various synthetic coumarins. mdpi.comscience.gov

Hybrid Molecules: A successful strategy involves fusing or linking the coumarin core with other pharmacologically active heterocyclic rings. Coumarin–triazole hybrids, for instance, have been developed as potent anticancer agents, demonstrating enhanced solubility and target binding ability. rsc.org

The versatility of the chromen-2-one core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to achieve desired activity and selectivity. nih.gov

Table 3: Effect of Various Substituents on the Pharmacological Response of the Chromen-2-one Core

Position of SubstitutionType of Substituent/ModificationResulting Pharmacological ProfileReference
C-3Bromoacetyl groupVersatile building block for bioactive heterocycles. rsc.org
C-3Cyano groupPotent antiproliferative activity. nih.gov
C-4Aryl groupsAnti-HIV, anti-tumor, anti-inflammatory activities. science.gov
C-3 / C-4Fused or linked heterocycles (e.g., Triazoles)Potent anticancer activity, enhanced binding. rsc.org
C-6Halogens (Cl, Br)Potent antioxidant and anti-inflammatory activity. researchgate.netacademicjournals.org

Comparative Analysis with Other Halogenated and Alkoxy-Substituted Coumarins

Comparing this compound with other coumarins featuring different halogen and alkoxy substitutions provides a clearer picture of its potential standing. SAR studies consistently show that both the type of halogen and its position are critical.

A direct comparison between different halogens was performed in a study of 6,8-dihalogenated coumarins. nih.gov The research found that 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile exhibited more potent antiproliferative activity against thyroid cancer cell lines than its dibromo counterpart. nih.gov The diiodo derivative was also more effective at inducing apoptosis and significantly increased levels of reactive oxygen species (ROS), whereas the dibromo compound caused a decrease in ROS. nih.gov This indicates a clear structure-activity trend where the heavier halogen (iodine) confers greater potency in this specific context.

Similarly, comparisons between halogenated and non-halogenated analogues often reveal the superior activity of the former. For example, various halogen-substituted coumarins demonstrated more significant anti-inflammatory activity than the parent 4-hydroxy coumarin. researchgate.net In antioxidant assays, a chlorine atom at the C-6 position was found to improve scavenging activity compared to a methyl group at the same position. mdpi.com

When considering alkoxy groups, their presence often enhances activity compared to a simple hydroxyl group or an unsubstituted ring. The addition of methoxy groups has been linked to increased cytotoxic and antioxidant activities. rsc.orgmdpi.com Therefore, the combination of a bromine atom at C-8 and two methoxy groups at C-5 and C-7 in this compound represents a strategic blend of substitutions aimed at creating a potent and selective bioactive molecule.

Table 4: Comparative Activity of Halogenated and Alkoxy-Substituted Coumarins

Compound 1Compound 2Comparison of ActivityReference
6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile6,8-diiodo-2-oxo-2H-chromene-3-carbonitrileThe diiodo compound showed higher antiproliferative activity and apoptosis induction in TPC-1 cells. nih.gov
6-chloro substituted coumarin6-methyl substituted coumarinThe chloro derivative showed improved antioxidant (DPPH scavenging) activity. mdpi.com
Halogenated coumarins4-hydroxy coumarinHalogen substitutions led to more significant anti-inflammatory activity. researchgate.net
3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one3-(2,2-dibromoacetyl)-6-chloro-2H-chromen-2-oneBoth compounds showed significant cytotoxicity against melanoma and breast cancer cells. dut.ac.za

Mechanistic Insights into the Biological Actions of 8 Bromo 5,7 Dimethoxy Chromen 2 One

Investigation of Molecular Targets and Intracellular Signaling Pathways

The biological effects of 8-Bromo-5,7-dimethoxy-chromen-2-one and structurally related compounds are being elucidated through a series of investigations into their interactions with molecular targets and the subsequent impact on intracellular signaling pathways.

While specific kinetic data for the direct inhibition of β-tubulin, sulfatase, and aromatase by this compound are not extensively detailed in the available literature, research on related chromone-based compounds suggests a potential for enzyme-inhibitory activity. For instance, various chromone (B188151) derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov These studies have shown that the chromone scaffold can serve as a basis for developing potent and selective MAO-B inhibitors. nih.gov The inhibitory activity is often influenced by the nature and position of substituents on the chromone ring. nih.gov For example, certain chromone hybrids with specific linkers and substituents at the C-7 position have demonstrated MAO-B inhibitory activity with IC50 values ranging from the nanomolar to micromolar concentrations. nih.gov However, without direct testing of this compound, its specific IC50 and selectivity profile against MAO-B and other enzymes like β-tubulin, sulfatase, and aromatase remain to be determined.

Direct experimental data on the binding of this compound to Estrogen Receptor-α (ERα) and Dopamine D2 Receptor are not prominently available. However, the structural similarity of the core chromen-2-one (coumarin) scaffold to other known receptor ligands makes this an area of interest. The estrogen receptor, in particular, is a known target for various phenolic compounds. nih.gov Understanding the binding requirements of the ERα ligand pocket is crucial for the development of new therapeutics for hormone-dependent cancers. nih.govnih.gov Computational docking studies on other flavonoid derivatives have been used to predict their binding affinity to the ERα ligand-binding domain. nih.gov For example, certain 3-methoxy flavone (B191248) derivatives have shown favorable binding energies in in silico models. nih.gov The potential for this compound to interact with these receptors would likely depend on how its specific substitution pattern (bromo- and dimethoxy- groups) influences its conformation and electronic properties, allowing it to fit within the respective receptor's binding pocket. Further experimental binding assays are necessary to confirm any such interactions.

The modulation of cellular processes such as apoptosis and cell cycle arrest is a key area where the effects of compounds related to this compound have been observed.

A closely related compound, 8-bromo-7-methoxychrysin, has been shown to induce apoptosis in leukemia K562 cells in a dose-dependent manner. nih.gov This effect was accompanied by a significant increase in caspase-3 activity and a down-regulation of phosphorylated Akt (p-Akt), suggesting the involvement of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis. nih.gov At a concentration of 3 µmol/L, 8-bromo-7-methoxychrysin induced an apoptosis rate of 21.8% in K562 cells after 12 hours. nih.gov

Furthermore, the parent structure, 5,7-dimethoxycoumarin, has demonstrated antiproliferative activity by inducing cell cycle arrest at the G0/G1 phase in both murine B16 and human A375 melanoma cell lines. nih.gov This cell cycle blockade was associated with a significant decrease in the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-related kinase 1/2 (ERK1/2). nih.gov While direct evidence for the effect of this compound on the TLR4 pathway is pending, a related compound, 4'-bromo-5,6,7-trimethoxyflavone, has been shown to repress lipopolysaccharide-induced inflammatory responses by suppressing the NF-κB signaling pathway in macrophages. nih.gov

Compound Cell Line Effect Signaling Pathway Implicated
8-bromo-7-methoxychrysinK562 (Leukemia)Apoptosis induction, increased caspase-3 activityDown-regulation of p-Akt nih.gov
5,7-dimethoxycoumarinB16, A375 (Melanoma)Cell cycle arrest at G0/G1 phaseDecreased activation of MAPK/ERK1/2 nih.gov
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7 (Macrophages)Repression of inflammatory responseSuppression of NF-κB signaling nih.gov

In Silico Molecular Docking and Dynamics Studies for Target Interaction Prediction

In the absence of extensive experimental data, in silico molecular docking and dynamics studies serve as valuable tools to predict the potential interactions of this compound with various biological targets. nih.gov Such computational methods can model the binding of a ligand into the active site of a protein and calculate its binding energy, providing insights into the stability and nature of the complex. nih.govnih.gov For instance, molecular docking studies on flavonoid derivatives with the estrogen receptor-α have been used to identify key structural features for binding. nih.gov These studies can help to rationalize the potential for this compound to bind to targets like ERα, MAO-B, or other enzymes. Molecular dynamics simulations can further assess the stability of the predicted ligand-protein complexes over time in a simulated biological environment. nih.govnih.gov These computational approaches can guide the design of future experimental studies by prioritizing potential targets for this compound.

Cellular Uptake and Subcellular Localization Studies (pre-clinical models)

There is currently a lack of published studies specifically detailing the cellular uptake and subcellular localization of this compound in preclinical models. Determining how this compound enters cells and where it accumulates is a critical step in understanding its mechanism of action. The methoxy (B1213986) groups present in the molecule may enhance its lipophilicity, potentially facilitating its passage across the cell membrane. nih.gov Advanced imaging techniques could be employed to visualize the distribution of the compound within cellular compartments, which would provide valuable information about its potential sites of action.

Potential Applications and Future Research Directions

Rational Design and Synthesis of Novel 8-Bromo-5,7-dimethoxy-chromen-2-one Derivatives with Enhanced Specificity and Potency

The strategic modification of the this compound core is a key avenue for enhancing its biological activity. The principles of rational drug design, which leverage an understanding of structure-activity relationships, guide the synthesis of new derivatives with improved specificity and potency. nih.gov

The synthesis of coumarin (B35378) derivatives can be achieved through various established methods, including the Perkin and Pechmann reactions, starting from materials like aldehydes, phenols, ketones, and carboxylic acids. nih.govmdpi.com For instance, the synthesis of substituted coumarin derivatives has been reported from salicylaldehydes and ketene. mdpi.com Molecular hybridization, a technique that combines different pharmacophoric elements, is another promising strategy. nih.gov This approach has been used to create coumarin hybrids with diverse pharmacological actions. researchgate.net

Computational methods, such as Density Functional Theory (DFT), play a crucial role in predicting how chemical substitutions will affect the molecular properties of coumarin derivatives, aiding in the design of materials with potential optoelectronic applications. mdpi.com The introduction of different substituents into the heterocyclic ring can significantly modify the compound's properties. mdpi.com For example, altering the substituent at the C-3 position of the phenyl ring of piperazine (B1678402) attached to a coumarin scaffold has been shown to impact binding affinity to serotonin (B10506) receptors. mdpi.com Specifically, changing a bromo substituent from the C-3 to the C-2 position resulted in a slight decrease in binding affinity. mdpi.com

The synthesis of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, a related compound, has been achieved from 4,7-dimethoxybenzo[d] mdpi.comrsc.orgdioxole-5-carbaldehyde, which is derived from apiol found in parsley and dill seed extracts. mdpi.comresearchgate.net This highlights the potential for utilizing natural precursors in the synthesis of complex coumarin derivatives.

Exploration of Synergistic Effects in Combination with Existing Therapeutic Agents in Pre-clinical Models

The potential of this compound and its derivatives is not limited to their standalone activity. A significant area of future research lies in exploring their synergistic effects when used in combination with existing therapeutic agents. This approach can lead to enhanced treatment efficacy, reduced side effects, and the potential to overcome drug resistance.

Coumarin derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov For instance, certain coumarin derivatives have been investigated as BRD4 inhibitors for cancer therapy. nih.gov The combination of a rationally designed coumarin derivative with a known anticancer drug could potentially lead to a more potent therapeutic regimen.

Furthermore, the anti-inflammatory properties of coumarins could be harnessed to complement the action of other drugs in treating inflammatory diseases. nih.gov Pre-clinical studies in relevant animal models will be crucial to evaluate the efficacy and safety of such combination therapies, paving the way for potential clinical applications.

Development of Advanced Delivery Systems for Targeted Efficacy in Research Models

To maximize the therapeutic potential of this compound and its derivatives, the development of advanced delivery systems is paramount. These systems aim to deliver the compound specifically to the target site, thereby increasing efficacy and minimizing off-target effects. nih.gov

Nanoparticle-based delivery systems, such as dendrimers, have shown promise for the delivery of coumarin compounds. nih.govnih.gov For example, coumarin-loaded dendrimer G4 nanoparticles have been developed to combat methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These nanoformulations can offer sustained and controlled drug release. nih.gov Another approach involves the use of light-responsive drug delivery systems, where coumarin moieties within a nanostructure can be cross-linked or degraded by light to trigger drug release. nih.gov

The encapsulation of coumarin derivatives within materials like silica-based nanostructures can also create composite materials with novel optical properties. researchgate.net Furthermore, coumarin-based fluorescent probes have been designed for selectively targeting and imaging specific cellular organelles like the endoplasmic reticulum. nih.gov These targeted delivery and imaging capabilities are invaluable tools for research, allowing for a more precise understanding of the compound's behavior at the cellular level.

Further Elucidation of Comprehensive Mechanism of Action

While the broad biological activities of coumarins are well-documented, a comprehensive understanding of the specific mechanism of action of this compound is still an area of active investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways through which this compound and its derivatives exert their effects.

For instance, studies on other coumarin derivatives have identified their ability to inhibit enzymes like BRD4 and act as antagonists for receptors like the 5-HT1A serotonin receptor. mdpi.comnih.gov Research into this compound could explore similar or novel mechanisms. Techniques such as time-resolved infrared (TRIR) spectroscopy and isotope labeling experiments can be employed to investigate reaction mechanisms at a molecular level. nih.gov

Understanding the mechanism of action is critical for optimizing the design of more potent and selective derivatives and for identifying the most suitable therapeutic applications. It will also provide insights into potential resistance mechanisms and guide the development of effective combination therapies.

Exploration of Non-Biological Applications (e.g., Optoelectronic Materials based on NLO properties)

Beyond its therapeutic potential, the unique chemical structure of this compound makes it a candidate for non-biological applications, particularly in the field of materials science. The coumarin scaffold is known to exhibit interesting photochemical properties, and its derivatives have been investigated for their use in optoelectronics. mdpi.com

The introduction of a bromine atom and methoxy (B1213986) groups can influence the electronic and optical properties of the coumarin ring system. These modifications can impact the molecule's nonlinear optical (NLO) properties, which are crucial for applications in devices like optical switches and sensors. mdpi.com The study of how different substituents affect properties like dipole moment, polarizability, and hyperpolarizability is an active area of research. mdpi.comrsc.org

Computational studies can predict the optoelectronic properties of coumarin derivatives, guiding the synthesis of new materials with tailored characteristics. mdpi.com For example, the energy gap of coumarin derivatives is an important parameter, with lower values indicating higher reactivity and suitability for certain optoelectronic applications. nih.gov The development of nanocomposites, such as PVA-Ag/Coumarin films, has also been shown to enhance nonlinear optical properties. ekb.eg Further research into the NLO properties of this compound could unlock its potential in the development of next-generation optoelectronic materials.

Q & A

Basic Research Questions

Q. What chromatographic methods are optimal for purity assessment during synthesis of 8-Bromo-5,7-dimethoxy-chromen-2-one?

  • Methodological Answer : Utilize reverse-phase HPLC with a C18 column and a mobile phase gradient of methanol/water (60:40 v/v) acidified with 0.1% trifluoroacetic acid. Monitor UV absorbance at 254 nm for coumarin derivatives. For preliminary purity checks, thin-layer chromatography (TLC) on silica gel plates with ethyl acetate/hexane (3:7) can resolve impurities. Quantify purity via integration of chromatographic peaks, ensuring >95% purity for downstream applications .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Coumarin derivatives exhibit strong absorption at 300–350 nm due to π→π* transitions; deviations indicate substituent effects or impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak at m/z 299.97 (C₁₁H₉BrO₄⁺) and fragment ions at m/z 181 (loss of Br and methoxy groups) .
  • NMR : ¹H NMR in CDCl₃ should show singlet peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and brominated aromatic carbons .

Advanced Research Questions

Q. How to design pH-dependent kinetic studies for evaluating aqueous stability of this compound?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 2–10) using HCl/NaOH or phosphate/citrate buffers. Incubate the compound at 37°C and sample at intervals (0–48 hrs).
  • Analysis : Monitor degradation via HPLC-UV and calculate rate constants (k) using pseudo-first-order kinetics. Plot ln(concentration) vs. time; pH-rate profiles identify stability maxima/minima.
  • Data Interpretation : Instability at extreme pH may correlate with hydrolysis of methoxy or bromine substituents. Compare with analogous compounds (e.g., 8-Iodo derivatives) to assess halogen-specific effects .

Q. What crystallographic strategies resolve positional disorder in brominated coumarin derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve bromine atom positions via difference Fourier maps.
  • Refinement : Apply SHELXL for structure refinement. Address disorder by splitting atomic positions and refining occupancy factors. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis.
  • Case Study : For 8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one, positional disorder in the methoxy groups was resolved using anisotropic displacement parameters .

Q. How to systematically analyze contradictory bioactivity results between in vitro and in vivo models for brominated coumarins?

  • Methodological Answer :

  • In Vitro/In Vivo Discrepancies : Test compound solubility (e.g., logP via shake-flask method) and metabolic stability (e.g., liver microsomes). Poor bioavailability in vivo may explain reduced efficacy.
  • Experimental Controls : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement (e.g., enzyme inhibition assays).
  • Data Reconciliation : Apply pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC₅₀ with in vivo dosing. For example, this compound showed reduced efficacy in murine models due to rapid hepatic clearance .

Q. What comparative reactivity studies elucidate halogen substitution effects in coumarin derivatives?

  • Methodological Answer :

  • Synthetic Comparison : Synthesize halogen analogs (Br, Cl, I) via nucleophilic aromatic substitution. Compare yields and reaction rates under identical conditions.
  • Reactivity Assays : Perform electrophilic substitution (e.g., nitration) to assess halogen-directed regioselectivity. Bromine’s strong electron-withdrawing effect typically deactivates the ring, favoring meta-substitution.
  • Case Study : this compound exhibited slower nitration rates than its chloro analog due to bromine’s larger atomic radius and steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.